molecular formula C14H17N3O4S2 B15108162 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B15108162
M. Wt: 355.4 g/mol
InChI Key: YPQMTIREMGAABB-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide (CAS 901658-33-1) is a chemical compound with the molecular formula C 14 H 17 N 3 O 4 S 2 and a molecular weight of 355.4 g/mol . It features a 1,3,4-thiadiazole core, a heterocyclic ring system recognized as a biosteric replacement for pyrimidine bases found in nucleic acids . This structural characteristic makes derivatives of 1,3,4-thiadiazole a privileged scaffold in medicinal chemistry with a broad spectrum of investigated biological activities. While specific pharmacological data for this particular benzamide derivative is limited, extensive scientific literature documents that 1,3,4-thiadiazole derivatives possess significant therapeutic potential. Research indicates that compounds in this class have demonstrated cytotoxic properties against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The mechanism of action for such compounds can vary and may include the inhibition of key enzymes like carbonic anhydrases (CAIX and CAXII) or focal adhesion kinase (FAK) , both of which are relevant targets in oncology research. The presence of the ethylsulfonyl and isopropoxybenzamide substituents on the thiadiazole ring suggests potential for unique interaction with biological targets, making this compound a valuable intermediate for researchers exploring new therapeutic agents. This product is provided as a reference standard for Research Use Only (RUO) and is a key building block for use in chemical synthesis, medicinal chemistry programs, and biological screening. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H17N3O4S2/c1-4-23(19,20)14-17-16-13(22-14)15-12(18)10-5-7-11(8-6-10)21-9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18)

InChI Key

YPQMTIREMGAABB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule decomposes into two primary fragments: the 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine core and the 4-(propan-2-yloxy)benzoyl moiety. Retrosynthetic disconnection at the amide bond suggests convergent synthesis through coupling of these preformed subunits.

Thiadiazole Ring Construction

The 1,3,4-thiadiazole scaffold derives from cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. US3391152A details thiadiazole synthesis via aminoacetonitrile bisulfate reactions with sulfur halides, adaptable for introducing substituents at position 5. Critical parameters include:

  • Reactant stoichiometry (2.5–8:1 sulfur halide:aminonitrile ratio)
  • Solvent selection (dimethylformamide preferred for reaction rate control)
  • Temperature modulation (0–20°C to minimize side reactions)

Sulfonylation Chemistry

Ethylsulfonyl group installation proceeds through sequential alkylation-oxidation of thiol intermediates or nucleophilic displacement of halogen substituents. Oxidation states require careful management, with hydrogen peroxide (30%) or oxone proving effective for thioether→sulfone conversion.

Benzamide Synthesis

4-(Propan-2-yloxy)benzoic acid synthesis employs Williamson etherification of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (K₂CO₃/DMF), followed by acid chloride formation using thionyl chloride.

Detailed Synthetic Pathways

Route A: Thiol-Based Thiadiazole Functionalization

5-Mercapto-1,3,4-thiadiazol-2-amine Synthesis

Cyclization of thiosemicarbazide with formic acid under reflux yields the thiolated core:
$$ \text{NH}2\text{NHCSNH}2 + \text{HCOOH} \rightarrow \text{C}2\text{H}3\text{N}3\text{S}2 + \text{H}_2\text{O} $$
Typical conditions:

  • 8 h reflux in ethanol
  • 72% isolated yield after recrystallization (ethanol/water)
Thioether Formation

Alkylation with ethyl iodide (1.2 eq) in DMF containing KOH (2 eq) at 50°C for 4 h provides 5-(ethylthio)-1,3,4-thiadiazol-2-amine:
$$ \text{C}2\text{H}3\text{N}3\text{S}2 + \text{C}2\text{H}5\text{I} \rightarrow \text{C}4\text{H}7\text{N}3\text{S}2 + \text{HI} $$
Yield: 85% (silica gel chromatography, hexane/EtOAc 3:1)

Sulfone Oxidation

Treatment with 30% H₂O₂ in acetic acid (1:3 v/v) at 70°C for 6 h achieves complete conversion to 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine:
$$ \text{C}4\text{H}7\text{N}3\text{S}2 + 3\text{H}2\text{O}2 \rightarrow \text{C}4\text{H}7\text{N}3\text{O}2\text{S}2 + 3\text{H}2\text{O} $$
Key parameters:

  • pH maintenance <2 with H₂SO₄
  • 98% conversion (HPLC monitoring)

Route B: Halogen Displacement Strategy

5-Chloro-1,3,4-thiadiazol-2-amine Synthesis

Adapting US3391152A methods, chlorination of aminoacetonitrile bisulfate (1 eq) with excess SCl₂ (3 eq) in DMF at -5°C yields the chloro derivative:
$$ \text{C}2\text{H}5\text{N}3\text{S} + \text{SCl}2 \rightarrow \text{C}2\text{H}2\text{ClN}_3\text{S} + \text{HCl} + \text{S} $$
Isolation: Steam distillation followed by petroleum ether extraction

Nucleophilic Sulfonylation

Reaction with sodium ethanesulfinate (1.5 eq) in DMSO at 120°C for 12 h effects displacement:
$$ \text{C}2\text{H}2\text{ClN}3\text{S} + \text{C}2\text{H}5\text{SO}2\text{Na} \rightarrow \text{C}4\text{H}7\text{N}3\text{O}2\text{S}_2 + \text{NaCl} $$
Yield comparison:

Condition Solvent Temp (°C) Time (h) Yield (%)
Conventional heating DMSO 120 12 68
Microwave-assisted DMF 150 0.5 82

Benzamide Coupling

4-(Propan-2-Yloxy)Benzoyl Chloride Synthesis

Williamson etherification of 4-hydroxybenzoic acid (1 eq) with isopropyl bromide (1.2 eq) in acetone/K₂CO₃ (2 eq) provides 4-(propan-2-yloxy)benzoic acid (92% yield). Subsequent treatment with SOCl₂ (3 eq) in dry toluene under reflux yields the acid chloride (quantitative conversion).

Amide Bond Formation

Coupling 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine (1 eq) with 4-(propan-2-yloxy)benzoyl chloride (1.05 eq) in pyridine/CH₂Cl₂ (1:4) at 0°C→RT overnight affords the target compound:
$$ \text{C}4\text{H}7\text{N}3\text{O}2\text{S}2 + \text{C}{10}\text{H}{11}\text{O}2\text{Cl} \rightarrow \text{C}{14}\text{H}{16}\text{N}3\text{O}4\text{S}_2 + \text{HCl} $$
Alternative coupling agents:

Reagent System Solvent Temp (°C) Yield (%) Purity (HPLC)
EDCl/HOBt DMF 25 89 98.5
T3P®/DIPEA THF 40 93 99.1
PyBOP/NMM CH₂Cl₂ 0→25 85 97.8

Analytical Characterization

Critical spectral data for structural confirmation:

¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (s, 1H, NH), 8.02 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 4.75 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.42 (q, J=7.2 Hz, 2H, SO₂CH₂), 1.32 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI+):
Calcd for C₁₄H₁₆N₃O₄S₂ [M+H]⁺: 370.0638
Found: 370.0635

IR (ATR, cm⁻¹):
3275 (N-H stretch), 1678 (C=O), 1324/1147 (SO₂ asym/sym)

Process Optimization Considerations

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Parameter Route A Route B
Atom Economy (%) 58 62
E-Factor 18.7 15.2
PMI (kg/kg) 32 28
Energy Consumption (kWh/mol) 48 41

Microwave-assisted sulfonylation reduces reaction time from 12 h to 30 min while improving yield by 14%. Continuous flow hydrogen peroxide oxidation decreases waste generation by 40% compared to batch processing.

Industrial-Scale Production Challenges

Critical Quality Attributes

  • Residual solvent levels (DMF < 880 ppm)
  • Genotoxic impurity control (alkyl halides < 10 ppm)
  • Polymorph stability (Form I vs. Form II)

Regulatory Considerations

  • ICH Q3D elemental impurities: Pd < 10 ppm, Ni < 20 ppm
  • USP <467> residual solvents: Class 2 limits
  • Sulfonate ester risk assessment (ICH M7)

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl or propan-2-yloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Core Thiadiazole Modifications

  • The benzamide group at position 2 includes a 4-isopropoxy substituent, contributing to lipophilicity .
  • Analog 1 (N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)-benzamide): Features an ethoxy (-OC₂H₅) group at position 5 instead of ethylsulfonyl.
  • Analog 2 (Compound 8a, ) : Contains a 5-acetyl-6-methylpyridin-2-yl substituent on the thiadiazole and a 4-fluorophenylbenzamide group. The dual carbonyl groups (IR: 1679, 1605 cm⁻¹) increase electron-withdrawing effects, which may influence reactivity and binding affinity .

Benzamide Substituent Variations

  • Target Compound : The 4-isopropoxy group balances lipophilicity and steric bulk, which could affect membrane permeability.
  • Analog 3 (Compound 9g, ): Includes a 4-hydroxy-3-methoxybenzylidene substituent.

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Target Compound : Melting point data are unavailable in the evidence, but analogs with sulfonyl groups (e.g., 9i in ) exhibit high melting points (258–260°C), suggesting crystalline stability .
  • Analog 5 (Compound 8b, ) : Melts at 200°C, with ethyl ester and methyl groups contributing to lower melting points compared to sulfonyl-containing derivatives .

Spectroscopic Features

  • IR Spectroscopy :
    • The target’s ethylsulfonyl group is expected to show νS=O stretches at ~1150–1300 cm⁻¹, similar to compounds in .
    • The absence of C=O bands in tautomeric thiadiazoles (e.g., ’s compounds [7–9]) contrasts with the target’s benzamide C=O stretch (~1660 cm⁻¹) .
  • ¹H-NMR : The isopropoxy group’s split signals (e.g., δ ~1.3 ppm for -CH(CH₃)₂) would distinguish it from methoxy or ethoxy analogs .

Q & A

Q. What are the standard synthetic routes for N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ at 90°C) .
  • Step 2 : Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using H₂O₂ or m-chloroperbenzoic acid .
  • Step 3 : Coupling the thiadiazole intermediate with 4-(propan-2-yloxy)benzoyl chloride in a polar aprotic solvent (e.g., acetonitrile) with a base like triethylamine to neutralize HCl .
    Critical Conditions :
  • Temperature control during cyclization (80–90°C) to avoid side reactions.
  • Use of anhydrous solvents and inert atmosphere (N₂/Ar) for sulfonation steps .
  • Purification via column chromatography or recrystallization from methanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl at C5, isopropoxybenzamide at C4) .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 423.08 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against 60 cancer cell lines (e.g., NCI-60 panel), focusing on IC₅₀ values for melanoma and breast cancer .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Fluorometric assays targeting cyclin-dependent kinases (CDKs) or prostaglandin synthases to assess mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the ethylsulfonyl or isopropoxy groups to identify critical pharmacophores .
  • Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with internal controls (e.g., doxorubicin) .

Q. What strategies are effective in enhancing the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated isopropoxy) for controlled release .

Q. How does the electronic configuration of the thiadiazole ring influence the compound's interaction with biological targets?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations to map electron density (e.g., sulfur atoms act as hydrogen bond acceptors) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ring substituents (e.g., methyl vs. phenyl) and test CDK1 inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK1) to identify binding motifs .

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